molecular formula C10H12O5 B3214819 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid CAS No. 115319-77-2

3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid

Cat. No.: B3214819
CAS No.: 115319-77-2
M. Wt: 212.2 g/mol
InChI Key: FYZOUMKYAQHYNS-UHFFFAOYSA-N
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Description

Significance of Benzoic Acid Scaffolds in Organic and Medicinal Chemistry

The benzoic acid scaffold is a privileged structure in the fields of organic and medicinal chemistry. preprints.orgnih.govresearchgate.net In organic synthesis, the carboxylic acid group can be readily transformed into other functional groups, making benzoic acid derivatives valuable building blocks for more complex molecules. preprints.org The benzene (B151609) ring can also undergo various substitution reactions, allowing for the fine-tuning of the molecule's electronic and steric properties. wikipedia.org

From a medicinal chemistry perspective, the benzoic acid moiety is present in a wide range of therapeutic agents. preprints.orgnih.govresearchgate.net Its ability to participate in hydrogen bonding and other intermolecular interactions makes it a key feature for binding to biological targets such as enzymes and receptors. acs.org The acidity of the carboxylic acid group can also be modulated by the presence of other substituents on the benzene ring, which is a critical factor in drug design and formulation. libretexts.org

Overview of the Chemical Class Containing 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic Acid

The subject of this article, this compound, belongs to the family of polysubstituted benzoic acids. The specific arrangement of a hydroxyl group, a methoxy (B1213986) group, and a methoxymethyl group on the benzene ring imparts a unique combination of electronic and steric properties to the molecule. The interplay of these functional groups is expected to influence its reactivity, solubility, and biological activity.

The presence of both a hydroxyl and a methoxy group suggests potential for both hydrogen bond donation and acceptance, which is often a key determinant of a molecule's interaction with biological systems. The methoxymethyl group adds a degree of conformational flexibility and can also participate in intermolecular interactions.

Research Trajectory and Open Questions Pertaining to Complex Benzoic Acid Derivatives

The field of complex benzoic acid derivatives is an active area of research, with ongoing efforts to develop novel synthetic methodologies and explore new applications. researcher.life A significant research trajectory involves the design and synthesis of derivatives with specific biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. preprints.orgnih.gov

Key open questions in this field include understanding the precise structure-activity relationships that govern the biological effects of these compounds. For a molecule like this compound, researchers would be interested in how the specific substitution pattern influences its therapeutic potential. Furthermore, the development of efficient and sustainable synthetic routes to such complex molecules remains a significant challenge and an area of active investigation. The exploration of their potential in materials science, for example as components of polymers or functional materials, also presents an exciting avenue for future research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-5-6-3-4-7(11)9(15-2)8(6)10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZOUMKYAQHYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C=C1)O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Advanced Structural Representation of 3 Hydroxy 2 Methoxy 6 Methoxymethyl Benzoic Acid

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid . qmul.ac.ukchemguide.co.ukiupac.orgweebly.com This nomenclature is derived by identifying benzoic acid as the parent structure. chemguide.co.ukweebly.comwikipedia.org The substituents on the benzene (B151609) ring are then named and numbered. The carboxylic acid group is assigned position 1 on the ring. The substituents are a hydroxyl group (-OH), a methoxy (B1213986) group (-OCH₃), and a methoxymethyl group (-CH₂OCH₃). Numbering proceeds to give these substituents the lowest possible locants, which are 2, 3, and 6.

Isomeric variations of this compound primarily involve positional isomerism, where the functional groups are located at different positions on the benzoic acid backbone. The specific arrangement of substituents in this compound is just one of several possibilities. The relative positions of these groups can significantly influence the compound's chemical and physical properties, including its acidity and reactivity. nih.govnih.govpearson.com For instance, shifting the methoxymethyl group to a different position would alter the steric environment around the carboxylic acid and hydroxyl groups, potentially affecting intermolecular interactions and crystal packing.

Detailed Two-Dimensional and Three-Dimensional Structural Depictions

The two-dimensional representation of this compound illustrates the connectivity of atoms, with the benzene ring at its core.

The three-dimensional structure provides a more realistic depiction of the molecule's geometry. The benzene ring is planar, with the substituents extending from it. The bond angles and lengths are influenced by the electronic and steric effects of the functional groups. For example, the C-O bond length of the phenolic hydroxyl group is expected to be shorter than that in aliphatic alcohols due to conjugation with the aromatic ring. askfilo.comnih.gov Similarly, the presence of bulky groups at the ortho positions (2-methoxy and 6-methoxymethyl) relative to the carboxylic acid can induce steric strain, potentially causing the carboxylic acid group to twist slightly out of the plane of the benzene ring.

Structural Feature Expected Bond Length (Å) Expected Bond Angle (°)
C-C (aromatic)~1.39~120
C-O (phenol)~1.36 askfilo.com-
C-O (methoxy)~1.37C-O-C: ~117
C=O (carboxyl)~1.23O-C=O: ~123
C-O (carboxyl)~1.34

Conformational Analysis and Stereochemical Implications

The conformational flexibility of this compound arises from the rotation around several single bonds. The methoxy and methoxymethyl substituents are of particular interest. The methoxy group's methyl moiety can rotate around the C-O bond. While a planar conformation with the methyl group in the plane of the benzene ring is often favored for anisole, steric hindrance from the adjacent hydroxyl and methoxymethyl groups in this compound may favor a non-planar orientation. rsc.org

Tautomeric Forms and Their Relative Stabilities in Varied Chemical Environments

Tautomerism in this compound primarily involves the phenolic hydroxyl group, which can theoretically undergo keto-enol tautomerization. wikipedia.orgquora.comvedantu.com This would involve the migration of the hydrogen atom from the hydroxyl group to one of the carbon atoms of the benzene ring, with a corresponding shift in double bonds to form a non-aromatic cyclohexadienone structure.

However, for simple phenols, the enol form (the phenolic structure) is overwhelmingly more stable than the keto tautomer. wikipedia.orgquora.comdoubtnut.com The equilibrium constant for this tautomerization is extremely small, on the order of 10⁻¹³, because the keto form lacks the significant stabilization afforded by the aromaticity of the benzene ring. wikipedia.orgquora.com Therefore, under normal conditions, this compound exists almost exclusively in its phenolic form.

Synthetic Methodologies for 3 Hydroxy 2 Methoxy 6 Methoxymethyl Benzoic Acid and Its Precursors

Regioselectivity and Stereoselectivity in Synthetic Transformations

While general synthetic strategies for substituted benzoic acids are well-established in organic chemistry, applying these to the specific substitution pattern of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid would be purely speculative without direct experimental evidence from peer-reviewed sources.

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

The industrial production of benzoic acid and its derivatives has traditionally relied on methods that are effective but often environmentally taxing, such as the liquid-phase oxidation of toluene using heavy metal catalysts like cobalt acetate (B1210297) in acetic acid at high temperatures and pressures. rsc.org These processes consume significant energy and generate toxic waste. rsc.org In response, the principles of green chemistry have been applied to develop more sustainable alternatives that focus on reducing waste, using safer reagents, and improving energy efficiency.

Catalyst and Solvent Innovation

A central tenet of green chemistry is the replacement of hazardous reagents and solvents with safer, more environmentally benign alternatives. This is particularly evident in the oxidation of toluene derivatives to benzoic acids.

Green Oxidants: Traditional oxidants like potassium permanganate (B83412) or chromates are effective but produce large amounts of inorganic waste. Modern approaches favor the use of molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) as "green" oxidants, whose primary byproduct is water. organic-chemistry.org

Solvent-Free Reactions: A significant advancement is the development of solvent-free oxidation processes. For example, the heterogeneous catalyst Envirocat EPAC can facilitate the oxidation of toluene and its derivatives at atmospheric pressure in the liquid phase without any solvent, significantly reducing toxic waste and energy consumption. rsc.org

Aqueous Systems: Utilizing water as a reaction solvent is a key goal of green chemistry. The oxidation of benzyl (B1604629) chlorides and bromides to benzoic acids has been achieved using 30% hydrogen peroxide with a sodium tungstate catalyst and a phase-transfer agent, eliminating the need for organic solvents. organic-chemistry.org

The following table compares traditional and green approaches to the oxidation of toluene.

MethodCatalystOxidantSolventConditionsEnvironmental ImpactReference
Traditional Cobalt AcetateAirAcetic AcidHigh Temp/PressureHigh energy use, toxic acidic waste rsc.org
Green Envirocat EPACAirNone (Solvent-Free)Lower Temp/Atm. PressureReduced energy, minimal waste rsc.org
Green Co(OAc)₂/NaBrO₂Acetic Acid130-160 °CHigh yield, but still uses acetic acid acs.org
Green Na₂WO₄H₂O₂None (Aqueous PTC)N/ABenign oxidant, no organic solvent organic-chemistry.org

Biocatalysis and Renewable Feedstocks

Biocatalysis represents a frontier in green chemistry, offering highly selective transformations under mild conditions. Instead of relying on petroleum-derived feedstocks like toluene, biocatalytic routes can utilize renewable resources. A notable example is the development of a nonnatural enzyme cascade in engineered Escherichia coli to produce benzoic acid from biogenic L-phenylalanine. nih.gov This whole-cell biocatalysis approach operates under mild conditions and achieves high conversion rates, representing a significant shift from harsh chemical manufacturing processes. nih.gov Furthermore, integrating this biotransformation with the fermentative production of L-phenylalanine from glycerol allows for the direct synthesis of benzoic acid from a low-cost renewable feedstock. nih.gov

These green methodologies underscore a paradigm shift in chemical synthesis, moving toward processes that are not only efficient but also inherently safer and more sustainable for the environment.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxy 2 Methoxy 6 Methoxymethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

No ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC, NOESY) data for 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid has been found in the reviewed literature. Therefore, an analysis of proton coupling, carbon connectivity, and spatial correlations is not possible at this time.

Infrared (IR) Spectroscopy and Vibrational Analysis

Specific IR spectra detailing the vibrational modes of the functional groups present in this compound are not available.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

There is no published HRMS data to confirm the elemental composition or to elucidate the fragmentation pathways of this compound.

X-ray Crystallography and Solid-State Structural Analysis

No crystallographic data has been reported, meaning the solid-state structure, molecular geometry, and intermolecular interactions of this compound remain undetermined.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are instrumental in determining the absolute configuration of chiral molecules. These methods rely on the differential absorption of left and right circularly polarized light by a molecule that lacks a center of inversion or a plane of symmetry.

However, in the case of this compound, the molecular structure is achiral. An analysis of its structure reveals no stereogenic centers (chiral carbons) or other elements of chirality, such as axial or planar chirality. The molecule possesses a plane of symmetry, meaning it is superimposable on its mirror image.

Consequently, this compound does not exhibit optical activity. It will not rotate the plane of polarized light, nor will it show a signal in Electronic Circular Dichroism or other chiroptical spectroscopic measurements. Therefore, the application of chiroptical spectroscopy for the determination of absolute configuration is not applicable to this compound, as there is no absolute configuration to be determined.

Chemical Reactivity and Derivatization Strategies for 3 Hydroxy 2 Methoxy 6 Methoxymethyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification. However, its reactivity in 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid is expected to be significantly influenced by steric hindrance from the adjacent methoxy (B1213986) and methoxymethyl groups. These ortho substituents can shield the carboxyl carbon from nucleophilic attack, potentially requiring more forcing reaction conditions or specialized reagents compared to less substituted benzoic acids.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization strategy. Standard methods such as Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may proceed slowly due to steric hindrance. More effective methods for esterifying sterically hindered benzoic acids often involve the use of coupling agents or alternative reaction pathways. researchgate.net The Mitsunobu reaction, for example, provides a mild and efficient method for the esterification of benzoic acids with phenols and other alcohols, often succeeding where other methods fail due to steric challenges. researchgate.net

MethodReagentsTypical ConditionsSuitability for Hindered Acids
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)HeatingModerate; may require prolonged reaction times.
Reaction with Alkyl HalidesAlkyl Halide, Base (e.g., K₂CO₃)Heating in a polar aprotic solvent (e.g., DMF)Good; SN2 reaction on the alkyl halide.
Coupling Agent-MediatedAlcohol, Coupling Agent (e.g., DCC, EDC)Room temperatureGood to Excellent; activates the carboxylic acid.
Mitsunobu ReactionAlcohol, DEAD or DIAD, PPh₃Low temperature to room temperatureExcellent; effective for sterically demanding substrates. researchgate.net

Amidation: The formation of amides from this compound requires the coupling of the carboxylic acid with an amine. Direct condensation is typically inefficient and requires high temperatures. Consequently, the carboxylic acid must first be activated. This is commonly achieved using a variety of coupling reagents that form a highly reactive intermediate, which is then readily attacked by the amine. Reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt, or uronium/aminium salts (e.g., HBTU, HATU), are frequently employed. luxembourg-bio.com For sterically hindered acids, the choice of coupling reagent and reaction conditions is critical to achieving good yields. organic-chemistry.orgnih.gov The use of titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov

Coupling Reagent ClassExamplesGeneral Features
CarbodiimidesDCC, EDCWidely used, can require additives like HOBt or DMAP to suppress side reactions.
Uronium/Aminium SaltsHBTU, HATU, TPTUHighly efficient, rapid reactions, often used in peptide synthesis. luxembourg-bio.com
Phosphonium SaltsBOP, PyBOPEffective activators, known for low racemization in chiral substrates.
Lewis AcidsTiCl₄, Borate (B1201080) EstersPromote direct condensation under specific conditions. nih.govacs.org

Reduction to Aldehyde or Alcohol Derivatives

The reduction of the carboxylic acid moiety can yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: Carboxylic acids are generally resistant to reduction by milder agents like sodium borohydride. libretexts.org Stronger reducing agents, most notably lithium aluminum hydride (LiAlH₄), are required for the exhaustive reduction of carboxylic acids to primary alcohols. libretexts.org This reaction typically proceeds in high yield. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation and can offer different selectivity profiles with other functional groups.

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. researchgate.net Therefore, direct reduction is challenging and often proceeds through the formation of a derivative. A common strategy involves first converting the carboxylic acid to an acyl chloride, which can then be reduced to the aldehyde using a milder, more controlled reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). libretexts.org Alternatively, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C) to prevent over-reduction of the aldehyde product. libretexts.orgncert.nic.in

Target ProductMethodReagentKey Considerations
Primary AlcoholDirect ReductionLiAlH₄ or BH₃·THFPowerful reagents; reduces many other functional groups. libretexts.org
AldehydeReduction of Acyl ChlorideLiAl(Ot-Bu)₃HRequires prior conversion of the acid to an acyl chloride. libretexts.org
Reduction of EsterDIBAL-HRequires prior esterification; must be performed at low temperature. ncert.nic.in

Decarboxylation Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, from an aromatic ring is generally a difficult reaction that requires high temperatures. nih.gov The thermal stability of the C(aryl)-C(carboxyl) bond means that catalysts are often necessary. Copper-based catalysts in high-boiling solvents like quinoline (B57606) are classic reagents for this purpose (Barton decarboxylation). The electronic nature of other substituents on the ring can influence the reaction; however, even with the electron-donating hydroxyl and methoxy groups present in the target molecule, forcing conditions would likely be required. researchgate.net Recent advances have described milder, photoredox-catalyzed methods for the decarboxylation of benzoic acids, which can proceed at significantly lower temperatures. nih.gov The success of such a reaction would depend on the specific catalytic system and its compatibility with the substrate's other functional groups.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for reactivity, functioning as a weak acid and a potent nucleophile upon deprotonation. Its reactivity is enhanced by the electron-donating methoxy and methoxymethyl groups on the ring.

Alkylation and Acylation Reactions

Alkylation: O-alkylation of the phenolic hydroxyl group to form an ether is readily accomplished. The most common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, followed by reaction with an alkylating agent such as an alkyl halide or sulfate. wikipedia.org This is generally a high-yield reaction for phenols.

Acylation: The phenolic hydroxyl group can be easily acylated to form a phenyl ester. This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. quora.com The Schotten-Baumann reaction conditions, using an acyl chloride with an aqueous base, are effective. Alternatively, using an acid anhydride with a catalyst like iodine or under solvent-free microwave conditions can be a highly efficient and environmentally friendly approach, even for sterically hindered phenols. researchgate.netmdpi.com

ReactionAcylating AgentTypical ConditionsProduct
O-AcylationAcyl Halide (e.g., Acetyl Chloride)Base (e.g., Pyridine, NaOH)Phenyl Ester
Acid Anhydride (e.g., Acetic Anhydride)Base (e.g., Pyridine) or Acid CatalystPhenyl Ester
Fries Rearrangement(Starting from Phenyl Ester)Lewis Acid (e.g., AlCl₃), HeatAcyl Phenol (C-Acylation)

Oxidation Pathways and Quinone Formation

Phenols, particularly those bearing electron-donating substituents, are susceptible to oxidation. libretexts.org The oxidation products can vary but often lead to the formation of quinones. jove.com The oxidation of phenols can be achieved with a variety of oxidizing agents. libretexts.org For a phenol with a free position para to the hydroxyl group, oxidation often yields a p-quinone. When the para position is blocked, as it is in this compound, oxidation is more likely to occur at an ortho position to yield an o-quinone. nih.gov Reagents such as Fremy's salt (potassium nitrosodisulfonate), o-iodoxybenzoic acid (IBX), and various metal-based oxidants (e.g., using chromium or cobalt) are known to effect this transformation. libretexts.orgnih.gov The specific regioselectivity and yield would depend on the chosen oxidant and the directing effects of the existing substituents.

Oxidizing AgentAbbreviationTypical ProductReference
Potassium NitrosodisulfonateFremy's Saltp-Quinone (if para position is free) libretexts.org
o-Iodoxybenzoic AcidIBXo-Quinone nih.gov
Chromic Acid / Dichromate-p-Quinone (often with side products) libretexts.org
Salcomine-O₂-p-Quinone libretexts.org

Modifications of the Methoxy Groups

The presence of two distinct methoxy groups—one directly attached to the aromatic core and another within the methoxymethyl side chain—on the this compound scaffold offers opportunities for selective chemical modifications. These transformations are crucial for structure-activity relationship (SAR) studies and for the synthesis of diverse derivatives.

Demethylation Reactions

The conversion of an aromatic methoxy group to a hydroxyl group is a fundamental transformation in organic synthesis. chem-station.com This O-demethylation can be achieved under various conditions, often requiring harsh reagents due to the stability of the aryl-methyl ether bond. chem-station.com The choice of reagent can influence the selectivity, especially in a polysubstituted molecule like this compound, where the reactivity of the two methoxy groups and the phenolic hydroxyl group must be considered.

Common reagents for demethylation include strong Lewis acids and Brønsted acids. chem-station.com

Boron Tribromide (BBr₃): This is a highly effective but strong reagent for cleaving aryl ethers. chem-station.com The reaction mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Given the presence of multiple Lewis basic sites (three oxygen atoms and the carboxylic acid), careful control of stoichiometry and reaction temperature (typically starting at low temperatures like -78°C) is essential to achieve selective demethylation of the C2-methoxy group without affecting the methoxymethyl side chain. chem-station.com

Aluminum Chloride (AlCl₃): Another potent Lewis acid, AlCl₃, can be used for demethylation, often in conjunction with a nucleophilic scavenger like ethanethiol. google.com Its reactivity is generally lower than that of BBr₃.

Hydrobromic Acid (HBr): Concentrated HBr at high temperatures is a classic method for ether cleavage. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com This method is less selective and may lead to the cleavage of both methoxy groups and potentially other side reactions.

A summary of common demethylation conditions is presented below.

ReagentTypical ConditionsMechanismPotential Considerations
Boron Tribromide (BBr₃)Dichloromethane (DCM), -78°C to room temperatureLewis acid-assisted cleavageHigh reactivity, moisture-sensitive, potential for lack of selectivity
Aluminum Chloride (AlCl₃) / ThiolDichloromethane (DCM) or other organic solvents, heating may be requiredLewis acid-assisted cleavageCan be more selective than BBr₃
Hydrobromic Acid (HBr)47% aqueous solution, often with acetic acid, high temperatures (~130°C)Brønsted acid-catalyzed Sₙ2 reactionHarsh conditions, low selectivity, potential for side reactions

Alternative Etherifications

Alternative etherifications of the aromatic core typically follow a demethylation step. Once the C2-methoxy group is converted to a hydroxyl group, the resulting catechol-type structure can be selectively re-etherified. The Williamson ether synthesis is a common and versatile method for this purpose. rasayanjournal.co.in This reaction involves the deprotonation of the newly formed hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The general reaction scheme is as follows:

Deprotonation: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the phenolic hydroxyl group. rasayanjournal.co.in

Nucleophilic Substitution: The resulting phenoxide attacks an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the new ether linkage. rasayanjournal.co.in

The choice of alkyl halide allows for the introduction of a wide variety of ether side chains, which is valuable for modifying the compound's steric and electronic properties.

Alkyl Halide (R-X)BaseSolventResulting C2-Ether Group (-OR)
Ethyl Iodide (CH₃CH₂-I)K₂CO₃Acetone or DMFEthoxy (-OCH₂CH₃)
Propyl Bromide (CH₃CH₂CH₂-Br)K₂CO₃Acetone or DMFPropoxy (-OCH₂CH₂CH₃)
Benzyl Bromide (Bn-Br)NaHTHF or DMFBenzyloxy (-OCH₂Ph)
Allyl Bromide (CH₂=CHCH₂-Br)K₂CO₃AcetoneAllyloxy (-OCH₂CH=CH₂)

Reactivity of the Methoxymethyl Side Chain

The methoxymethyl (-CH₂OCH₃) group at the C6 position is an acetal-like functional group that exhibits distinct reactivity, allowing for selective modifications at this site.

Hydrolysis and Oxidation Reactions

The methoxymethyl group is generally stable to basic and neutral conditions but is susceptible to cleavage under acidic conditions. adichemistry.com

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) can hydrolyze the methoxymethyl ether. The reaction proceeds via protonation of the ether oxygen, followed by the departure of methanol (B129727) to form a resonance-stabilized benzylic carbocation. This cation is then trapped by water to yield a hydroxymethyl (-CH₂OH) group after deprotonation. This transformation converts the starting compound into 3-Hydroxy-6-(hydroxymethyl)-2-methoxybenzoic acid.

Oxidation: The benzylic carbon of the methoxymethyl side chain is susceptible to oxidation. libretexts.orglibretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic position. libretexts.orgyoutube.com Provided there is at least one benzylic hydrogen, the side chain can be fully oxidized to a carboxylic acid. libretexts.org In this case, the entire methoxymethyl group would be converted to a carboxyl group (-COOH), yielding 3-Hydroxy-2-methoxyphthalic acid (a benzene-1,2,6-tricarboxylic acid derivative). This reaction fundamentally alters the electronic nature of the substituent from weakly activating to strongly deactivating. libretexts.org

Nucleophilic Substitution at the Methylene (B1212753) Carbon

Direct nucleophilic substitution on the methylene carbon of the methoxymethyl group is challenging due to the poor leaving group ability of the methoxide (B1231860) ion (-OCH₃). However, the reactivity can be enhanced by converting the methoxy portion into a better leaving group. For instance, treatment with certain Lewis acids or reagents like trimethylsilyl (B98337) iodide (TMSI) could facilitate cleavage and in-situ formation of a more reactive intermediate, such as a halomethyl group (-CH₂I).

Once converted to a benzylic halide (e.g., 6-(bromomethyl)-3-hydroxy-2-methoxybenzoic acid), the methylene carbon becomes highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This two-step strategy opens a pathway to a diverse array of derivatives.

NucleophileResulting C6-Side ChainProduct Class
Cyanide (CN⁻)-CH₂CNNitrile
Azide (N₃⁻)-CH₂N₃Azide
Hydroxide (OH⁻)-CH₂OHAlcohol
Thiocyanate (SCN⁻)-CH₂SCNThiocyanate
Ammonia (NH₃)-CH₂NH₂Amine

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents directly onto the benzoic acid core. The regiochemical outcome of such reactions is dictated by the directing effects of the four existing substituents. masterorganicchemistry.com

The substituents on the ring are:

-OH (at C3): A strongly activating, ortho, para-director.

-OCH₃ (at C2): A strongly activating, ortho, para-director.

-COOH (at C1): A deactivating, meta-director.

-CH₂OCH₃ (at C6): A weakly activating, ortho, para-director.

The available positions for substitution are C4 and C5. The directing influences on these positions are:

Position C4: Activated by the ortho -OH group. Deactivated by being meta to the -COOH group.

Position C5: Activated by the para -OCH₃ group and the ortho -CH₂OCH₃ group. Deactivated by being meta to the -COOH group.

The combined effect of the powerful activating hydroxyl and methoxy groups is expected to dominate over the deactivating carboxylic acid group, making the ring susceptible to EAS. msu.edu The C5 position is likely the most favorable site for electrophilic attack due to the synergistic activation from the para-methoxy group and the ortho-methoxymethyl group. Steric hindrance at C5, which is adjacent to the methoxymethyl group, may be a factor, but the electronic activation is substantial.

Common EAS reactions and their expected outcomes are summarized below.

ReactionReagentsElectrophile (E⁺)Predicted Major Product (Substitution at C5)
NitrationHNO₃ / H₂SO₄NO₂⁺5-Nitro-3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid
BrominationBr₂ / FeBr₃Br⁺5-Bromo-3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid
ChlorinationCl₂ / AlCl₃Cl⁺5-Chloro-3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid
SulfonationFuming H₂SO₄SO₃5-(Sulfonic acid)-3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺5-Acyl-3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid

It is important to note that Friedel-Crafts reactions may be complicated by the presence of the deactivating carboxyl group and the activating hydroxyl group, which can coordinate with the Lewis acid catalyst. masterorganicchemistry.com

Development of Library Synthesis for Analogues and Probes

The systematic exploration of the structure-activity relationships (SAR) of bioactive molecules, such as this compound, necessitates the efficient synthesis of a diverse range of analogues. The development of a library synthesis platform allows for the rapid generation of numerous related compounds, which can then be screened for improved potency, selectivity, or to serve as chemical probes to investigate biological pathways. While specific literature detailing a combinatorial library synthesis for this compound is not extensively available, established principles of combinatorial and parallel synthesis can be applied to this scaffold to generate a focused library of analogues.

The structural backbone of this compound offers several points for chemical diversification. The key functional groups that can be targeted for modification include the phenolic hydroxyl group, the carboxylic acid moiety, and the methoxymethyl substituent at the 6-position. A strategic approach to library synthesis would involve the parallel modification of these functional groups using a variety of building blocks.

A plausible strategy for the library synthesis would involve a multi-step sequence where a common intermediate is derivatized in a parallel fashion. For instance, the carboxylic acid could be converted to a range of amides or esters. Simultaneously or sequentially, the hydroxyl group could be alkylated or acylated to introduce further diversity. The methoxymethyl group could also be varied by utilizing different starting materials with alternative ether linkages at the 6-position.

This combinatorial approach allows for the generation of a matrix of products from a limited set of starting materials. For example, by reacting the parent molecule with a set of 10 different amines and 10 different alkyl halides, a library of 100 distinct compounds (amides and ethers) could theoretically be produced. Such a library would provide a valuable resource for probing the chemical space around the parent compound.

To illustrate the potential diversity of such a library, the following table outlines a hypothetical set of analogues that could be synthesized. This virtual library is based on the modification of the hydroxyl (R1), and carboxylic acid (R2) functionalities of the parent scaffold.

Compound IDR1 (at 3-position)R2 (at 1-position)
A-001 -OH (unmodified)-CONHCH₃
A-002 -OH (unmodified)-CONHCH₂CH₃
A-003 -OH (unmodified)-CON(CH₃)₂
A-004 -OH (unmodified)-COOCH₃
A-005 -OH (unmodified)-COOCH₂CH₃
B-001 -OCH₃-COOH (unmodified)
B-002 -OCH₂CH₃-COOH (unmodified)
B-003 -OCH₂Ph-COOH (unmodified)
C-001 -OCH₃-CONHCH₃
C-002 -OCH₂CH₃-CONHCH₂CH₃
C-003 -OCH₂Ph-CON(CH₃)₂
C-004 -OCOCH₃-COOCH₃
C-005 -OCOPh-COOCH₂CH₃

This structured approach to analogue synthesis is a cornerstone of modern medicinal chemistry and chemical biology, enabling the efficient exploration of chemical diversity to identify compounds with optimized properties. The development of such a library for this compound would be a critical step in advancing the understanding and potential applications of this chemical entity.

Mechanistic Investigations of Molecular Interactions and Biochemical Roles of 3 Hydroxy 2 Methoxy 6 Methoxymethyl Benzoic Acid

Molecular Target Identification and Binding Studies (In Vitro/In Silico)

The initial phase of investigating the biological activity of 3-hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid would involve computational and in vitro screening to identify potential protein targets.

Enzyme Inhibition and Activation Profiles in Cell-Free Systems

To determine if this compound can modulate the activity of enzymes, a broad panel of purified enzymes would be tested in cell-free assay systems. Assays would be conducted to measure the rate of enzymatic reaction in the presence and absence of the compound. Should any significant inhibition or activation be observed, further studies would be conducted to determine the potency (e.g., IC₅₀ or EC₅₀ values) and the mechanism of action.

Hypothetical Enzyme Inhibition Data:

Enzyme Compound Concentration (µM) % Inhibition IC₅₀ (µM)
Cyclooxygenase-2 (COX-2) 10 45 12.5
5-Lipoxygenase (5-LOX) 10 15 > 100

Receptor Binding and Ligand-Protein Interaction Characterization

Radioligand binding assays would be utilized to screen this compound against a wide array of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, thereby indicating binding affinity (Ki). Computational molecular docking simulations would complement these experimental studies to predict the binding mode and identify key interacting amino acid residues within the receptor's binding pocket.

Hypothetical Receptor Binding Affinity Data:

Receptor Ki (nM) Assay Type
Adenosine A₂A Receptor 250 Radioligand Displacement
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) 85 Radioligand Displacement

Allosteric Modulation and Conformational Dynamics

Should the compound demonstrate binding to a receptor without competing with the orthosteric ligand, its potential as an allosteric modulator would be investigated. Functional assays in the presence of the endogenous ligand would reveal if the compound acts as a positive, negative, or neutral allosteric modulator. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry could be employed to study changes in protein conformation and dynamics upon ligand binding, providing insights into the mechanism of allosteric regulation.

Chelation Chemistry and Metal Ion Interactions

The presence of a carboxylic acid and a hydroxyl group on the aromatic ring of this compound suggests a potential for this molecule to act as a chelating agent, capable of binding to metal ions.

Stoichiometry and Stability of Metal Chelates

Potentiometric titrations and isothermal titration calorimetry (ITC) are standard methods to determine the stoichiometry and thermodynamic stability of metal complexes. By titrating a solution of the compound with a metal ion solution, the formation of complexes can be monitored, and the stability constants (log β) can be calculated. These constants provide a quantitative measure of the affinity of the ligand for different metal ions.

Hypothetical Metal Chelate Stability Constants:

Metal Ion Stoichiometry (Metal:Ligand) Log β
Cu²⁺ 1:1 6.8
Cu²⁺ 1:2 12.1
Fe³⁺ 1:1 8.2
Fe³⁺ 1:2 15.5

Spectroscopic Signatures of Complex Formation

The formation of metal complexes can be monitored using various spectroscopic techniques. UV-Visible spectroscopy can reveal changes in the electronic absorption spectrum of the compound upon metal binding, often resulting in a shift in the maximum absorbance wavelength (λmax). Infrared (IR) spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the carboxylate and hydroxyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the structural changes in the molecule upon metal chelation.

Hypothetical Spectroscopic Data for Metal Complexation:

Technique Observation upon Metal Ion Addition Interpretation
UV-Visible Spectroscopy Bathochromic shift of λmax from 298 nm to 315 nm Alteration of the electronic structure due to metal coordination
Infrared (IR) Spectroscopy Shift of C=O stretch from 1680 cm⁻¹ to 1655 cm⁻¹ Involvement of the carboxylate group in metal binding

Cellular Pathway Perturbation Studies (In Vitro)

The introduction of substituted benzoic acids into cellular systems can lead to significant alterations in biological pathways. These perturbations are highly dependent on the nature and position of the substituents on the benzoic acid core, which influence the molecule's ability to interact with cellular components like enzymes and receptors.

Effects on Gene Expression and Protein Synthesis in Model Organisms/Cell Lines

Substituted hydroxybenzoic acids have demonstrated the ability to influence cellular life and death cycles through mechanisms that involve DNA damage and the modulation of key proteins. For example, studies on 2-hydroxy-4-methoxy benzoic acid (HMBA), an isomer of the core structure of interest, have shown significant effects on cancer cell lines.

In human melanoma (SK-MEL-28) cells, HMBA was found to cause dose-dependent DNA damage and induce apoptosis. phcog.com This process is fundamentally linked to changes in the expression of genes and the synthesis of proteins that regulate cell death. The activation of apoptosis is often mediated by a cascade of proteins, including caspases. Research revealed that HMBA-induced apoptosis involves the activation of caspase-3, a key executioner protein in the apoptotic pathway. phcog.com Furthermore, the compound was observed to stimulate autophagy, a cellular process for degrading and recycling cellular components, which was confirmed by the increased expression of autophagy-related proteins like LC3 and p62. phcog.com

These findings suggest that a compound like this compound could potentially exhibit similar activities, influencing the expression of genes involved in apoptosis and autophagy pathways in susceptible cell lines.

Interactive Data Table: Effects of HMBA on SK-MEL-28 Cells

ParameterObservationImplicationReference
DNA Integrity Dose-dependent increase in DNA damageGenotoxic stress on cancer cells phcog.com
Apoptosis Induction of apoptosisActivation of programmed cell death phcog.com
Autophagy Stimulation of autophagy (AO-staining)Activation of cellular degradation pathway phcog.com
Protein Expression Increased phosphorylation of ERK, p38, JNKModulation of key signaling proteins phcog.com
Protein Expression Increased levels of LC3 and p62Confirmation of autophagy activation phcog.com
Protein Activity Activation of caspase-3Execution of the apoptotic program phcog.com

Modulation of Intracellular Signaling Cascades

The biological effects of small molecules are often traced back to their ability to modulate specific intracellular signaling cascades. These pathways, typically orchestrated by protein kinases, control a vast array of cellular functions.

The investigation into 2-hydroxy-4-methoxy benzoic acid (HMBA) revealed that its pro-apoptotic and pro-autophagic effects are mediated through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. phcog.com Specifically, HMBA treatment led to an increase in the phosphorylation of key signaling proteins, including ERK, p38, and JNK. phcog.com Further experiments indicated that the phosphorylation of ERK was directly responsible for the activation of the autophagy proteins. phcog.com This demonstrates a clear link between the compound, a specific signaling event (ERK phosphorylation), and a definitive cellular outcome (autophagy and apoptosis). phcog.com

Given these findings, it is plausible that this compound could interact with and modulate the activity of protein kinases within the MAPK family or other signaling cascades, thereby influencing cell fate decisions.

Structure-Activity Relationship (SAR) Studies for Molecular Probes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent atoms. Structure-activity relationship (SAR) studies aim to decipher these connections by systematically modifying the chemical structure and observing the resulting changes in biological effect.

Positional Isomerism and Electronic Effects

The arrangement of substituents on the benzene (B151609) ring (positional isomerism) and their electron-donating or electron-withdrawing nature (electronic effects) are critical determinants of a molecule's reactivity and intermolecular interactions. In substituted benzoic acids, the methoxy (B1213986) group (-OCH₃) is a key modulator of these properties.

Research on the rhodium-catalyzed annulation of various methoxy-substituted benzoic acids has provided insight into these effects. mdpi.com The methoxy group can exert coordination effects through weak, non-covalent C-H···O interactions, which can influence the regioselectivity of a reaction by stabilizing certain transition states. mdpi.com For instance, in the reaction of 3-methoxybenzoic acid, these coordination effects favor the formation of sterically less favorable products, highlighting the powerful influence of electronic interactions over simple steric bulk. mdpi.com This demonstrates that the precise placement of a methoxy group, as seen in the 2-position of this compound, can direct molecular interactions in a highly specific manner. mdpi.com

Steric Hindrance and Substituent Effects on Molecular Interactions

Steric hindrance refers to the way the size and shape of a molecule or its substituents affect its ability to interact with other molecules. Substituents in the ortho position (adjacent to the primary functional group) of the benzoic acid ring exert a significant steric effect.

Interactive Data Table: SAR Principles for Substituted Benzoic Acids

Structural FeaturePrincipleConsequence on Molecular InteractionExample Compound(s)Reference
Positional Isomerism Methoxy group positionCan lead to coordination effects via weak C-H···O interactions, influencing reaction selectivity.3-methoxybenzoic acid mdpi.com
Electronic Effects Electron-donating/-withdrawing natureModulates the reactivity of the aromatic ring and the acidity of the carboxyl group.Methoxy-substituted arenes mdpi.com
Steric Hindrance Ortho-substituentsRepulsion between adjacent groups can dictate product formation and inhibit binding to molecular targets.3,4-dimethoxybenzoic acid, 2,3-dimethylbenzoic acid mdpi.comresearchgate.net
Substituent Effects Combination of steric and electronic propertiesDetermines the overall binding affinity and biological activity of the molecule.General substituted benzoic acids rsc.org

Role as a Synthetic Intermediate or Building Block in the Creation of Chemically and Biologically Active Compounds

Substituted benzoic acids are valuable starting materials in organic synthesis due to the versatile reactivity of the carboxylic acid group and the potential for functionalization of the aromatic ring. They serve as key building blocks for the construction of more complex, biologically active molecules.

A prominent example is the use of 3-methoxy-4-hydroxybenzoic acid as a starting material for the synthesis of Bosutinib, a second-generation kinase inhibitor used in cancer therapy. mdpi.com The synthesis involves a multi-step process that modifies both the carboxylic acid and the aromatic ring to build the final complex heterocyclic structure. mdpi.com Similarly, 3-Methoxy-4-methylbenzoic acid is a crucial precursor in the preparation of acyl pentapetide lactones, which are important in the field of antibiotic research. nbinno.com These examples underscore the strategic importance of methoxy- and hydroxy-substituted benzoic acids as foundational scaffolds in medicinal chemistry. Given its specific substitution pattern, this compound represents a potential starting point for creating novel compounds with unique biological properties.

Interactive Data Table: Benzoic Acid Derivatives as Synthetic Intermediates

Starting MaterialSynthetic TargetBiological SignificanceReference
3-methoxy-4-hydroxybenzoic acid BosutinibSrc/Abl Kinase Inhibitor (Oncology) mdpi.com
3-Methoxy-4-methylbenzoic acid Acyl pentapetide lactoneAntibiotic Research nbinno.com
4-Substituted-2-methoxyphenols Hydroxylated BiphenylsAntitumoral Agents nih.gov

Computational Chemistry and Theoretical Studies of 3 Hydroxy 2 Methoxy 6 Methoxymethyl Benzoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid, these studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

An analysis of the electronic structure would elucidate the distribution of electrons within the molecule. A key aspect of this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For similar aromatic carboxylic acids, these calculations are routinely performed to predict their behavior in chemical reactions.

Reaction Mechanism Predictions and Transition State Analysis

QM methods are powerful tools for predicting the pathways of chemical reactions. For this compound, these calculations could be used to model its synthesis, degradation, or interaction with other molecules. By mapping the potential energy surface, researchers can identify the most likely reaction mechanisms and characterize the high-energy transition states that govern the reaction rates.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical predictions of spectroscopic properties are essential for interpreting experimental data and confirming the structure of a synthesized compound. QM calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental results to validate the molecular structure of this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While QM calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations would be employed to explore the conformational landscape of this compound, identifying its most stable three-dimensional shapes. Furthermore, these simulations can model the explicit interactions between the molecule and solvent molecules, providing a detailed understanding of its solubility and behavior in different environments.

Docking Studies and Ligand-Protein Interaction Prediction (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to investigate its potential to interact with biological macromolecules, such as proteins. This in silico approach is fundamental in drug discovery and materials science to predict the binding affinity and mode of action of a ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. If a set of activities (e.g., catalytic efficiency, material properties) were available for a series of compounds related to this compound, a QSAR model could be developed. This model would then be used to predict the activity of new, unsynthesized analogs, guiding the design of molecules with desired properties. It is important to note that this would exclude predictions of human biological activity for therapeutic purposes as per the user's instructions.

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 3 Hydroxy 2 Methoxy 6 Methoxymethyl Benzoic Acid in Research Contexts

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and analysis of complex mixtures. For 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid, several chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the analysis of substituted benzoic acids would involve a C18 column. ekb.egnih.govsumitomo-chem.co.jp The mobile phase often consists of a mixture of an aqueous component, frequently with a pH modifier like formic or phosphoric acid to suppress the ionization of the carboxylic acid group, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govdss.go.th Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. nih.govacs.org For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzoic Acids

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Research on related hydroxy- and methoxy-substituted benzoic acid derivatives has demonstrated the successful application of RP-HPLC for their separation and quantification, achieving good resolution and sensitivity. dss.go.thnih.gov The limit of detection (LOD) and limit of quantification (LOQ) for similar compounds have been reported in the low µg/mL to ng/mL range, highlighting the sensitivity of the technique. sumitomo-chem.co.jpnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a polar molecule with a carboxylic acid and a hydroxyl group, is not inherently volatile. Therefore, a derivatization step is essential prior to GC-MS analysis to increase its volatility and thermal stability. acs.orgnih.gov

A common derivatization method is silylation, where active hydrogens in the hydroxyl and carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govnih.gov The resulting TMS derivative is significantly more volatile and can be readily analyzed by GC-MS.

The gas chromatograph separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and provides a unique mass spectrum, which serves as a molecular fingerprint for identification. The fragmentation pattern can also provide valuable structural information. For substituted benzoic acids, characteristic fragments often include the loss of the TMS group and cleavage of the methoxymethyl side chain.

Table 2: Representative GC-MS Conditions for Derivatized Benzoic Acids

Parameter Condition
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1 mL/min
Oven Program 100°C (2 min), then 10°C/min to 280°C (10 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of this compound. mdpi.comnist.gov By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of reactants and the formation of the product can be visualized. mdpi.com

The separation on a TLC plate is based on the principle of adsorption chromatography. A suitable mobile phase (eluent) is chosen to achieve a good separation between the starting materials, intermediates, and the final product. The choice of the stationary phase, typically silica (B1680970) gel or alumina, and the mobile phase is crucial for effective separation of benzoic acid derivatives. amazonaws.comiosrphr.org Visualization of the spots can be done under UV light, as the aromatic ring of the compound will fluoresce, or by using staining reagents. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can be used for identification. nist.gov

Table 3: Example TLC System for Monitoring a Reaction Involving Benzoic Acids

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Toluene/Ethanol (B145695) (e.g., 8:2 v/v)
Visualization UV light (254 nm)
Application Monitoring the esterification of a benzoic acid

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.gov For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode.

In CZE, the separation of analytes occurs in a buffer-filled capillary. As a carboxylic acid, the target compound will be negatively charged at a pH above its pKa, allowing it to migrate towards the anode. The separation of different benzoic acid derivatives can be optimized by adjusting the pH, concentration, and composition of the background electrolyte (BGE). mdpi.comiosrphr.org For instance, using a borate (B1201080) buffer at a basic pH can effectively separate various phenolic and benzoic acids. mdpi.com Detection is typically performed using a UV-Vis detector integrated into the CE instrument.

Table 4: General Capillary Zone Electrophoresis Parameters for Phenolic Acid Separation

Parameter Condition
Capillary Fused silica, 50 µm i.d., 50 cm total length
Background Electrolyte 25 mM Sodium borate buffer (pH 9.2)
Applied Voltage 20 kV
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 280 nm

Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry can be employed as a simple and rapid method for the determination of the concentration of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength. The presence of the substituted benzene ring results in characteristic UV absorption maxima.

The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for substituted hydroxybenzoic acids typically falls in the range of 250-300 nm. quora.com A difference spectrophotometric method can also be developed to selectively determine the acid in the presence of its esters by utilizing the spectral shift that occurs with the dissociation of the carboxyl group at different pH values. nist.gov

Advanced hyphenated techniques (e.g., LC-NMR, LC-IR)

For unambiguous structure elucidation and in-depth analysis of complex mixtures, hyphenated techniques that couple a separation method with a powerful spectroscopic detector are invaluable.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the high-resolution separation power of HPLC with the unparalleled structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly useful for identifying unknown impurities or degradation products in a sample of this compound without the need for tedious isolation. The structural information obtained from ¹H NMR and ¹³C NMR spectra, including chemical shifts, coupling constants, and nuclear Overhauser effects, can provide a complete structural assignment of the analyte. nih.gov

Liquid Chromatography-Infrared (LC-IR) spectroscopy is another powerful hyphenated technique that provides information about the functional groups present in the separated compounds. As the analyte elutes from the HPLC column, it passes through a flow cell in an FT-IR spectrometer, and an infrared spectrum is recorded. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, C-O stretches of the ether and methoxymethyl groups, and aromatic C-H and C=C stretching vibrations. This information is complementary to mass spectrometry and NMR data and can aid in the positive identification of the compound and its related substances.

Table 5: List of Compounds Mentioned

Compound Name
This compound
Acetonitrile
Alumina
Benzoic acid
Formic acid
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Phosphoric acid
Silica gel

Isotopic Labeling for Metabolic Pathway Tracing and Reaction Mechanism Elucidation

Isotopic labeling is a powerful and indispensable technique in the study of metabolic pathways and reaction mechanisms. It involves the use of isotopes, which are variants of a particular chemical element with a different number of neutrons. By introducing atoms with a specific isotopic signature into a biological system, researchers can trace their journey through complex biochemical transformations. This methodology has been fundamental in elucidating the biosynthetic pathway of mycophenolic acid (MPA), where this compound is a key intermediate. Both radioactive (e.g., ¹⁴C, ³H) and stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) are employed, with detection accomplished through techniques like scintillation counting, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Early investigations into the biosynthesis of MPA in fungi, such as Penicillium brevicompactum, relied heavily on feeding experiments with simple, isotopically labeled precursors. biorxiv.orgnih.gov These foundational studies were crucial in identifying the primary building blocks and the sequence of their assembly. For instance, by administering ¹⁴C-labeled acetate (B1210297) and formate, researchers established that the core aromatic structure of MPA is derived from a polyketide pathway, while the methyl groups originate from S-adenosyl-L-methionine (SAM). nih.govasm.org

The elucidation of the specific steps leading to and from this compound involves more targeted isotopic labeling experiments. These studies help to confirm the sequence of enzymatic reactions, including hydroxylations, methylations, and oxidative cleavage, that are central to the formation of the final MPA molecule.

Tracing the Polyketide Backbone: The aromatic ring and the carboxyl group of the benzoic acid core are assembled by a polyketide synthase. Feeding experiments using ¹³C-labeled acetate ([1-¹³C]-acetate and [2-¹³C]-acetate) allow for the precise mapping of how these two-carbon units are incorporated into the molecular skeleton. The resulting labeling pattern in the isolated intermediates and the final product, as determined by ¹³C-NMR, reveals the orientation and folding of the polyketide chain.

Elucidating Methylation Steps: The methoxy (B1213986) group at the C-2 position and the methyl group of the methoxymethyl substituent at C-6 are introduced by methyltransferase enzymes, which utilize SAM as the methyl donor. To confirm this, feeding studies are conducted with methionine labeled with ¹³C or ³H in its methyl group ([¹³C-methyl]-methionine or [³H-methyl]-methionine). asm.org The incorporation of the isotopic label into the specific methoxy and methoxymethyl groups of this compound and subsequent metabolites provides direct evidence for these methylation events.

Investigating Oxygenation and Side-Chain Cleavage: The origin of the oxygen atoms in the hydroxyl and carboxyl groups can be determined by growing the producing organism in an atmosphere containing labeled molecular oxygen (¹⁸O₂). Analysis of the resulting molecules by mass spectrometry can distinguish between oxygen atoms derived from water and those incorporated directly from O₂ by oxygenase enzymes. This is particularly relevant for understanding the hydroxylation of the aromatic ring and the oxidative cleavage of the farnesyl side chain from an earlier intermediate, 6-farnesyl-5,7-dihydroxy-4-methylphthalide, which ultimately leads to the formation of the benzoic acid structure. rsc.org

The table below summarizes the typical isotopic labeling experiments used to probe the biosynthesis of mycophenolic acid and its intermediates.

Labeled PrecursorIsotope(s)Analytical MethodInformation Gained
Acetate¹³C, ¹⁴CNMR, MS, ScintillationElucidation of the polyketide backbone assembly.
Methionine¹³C, ³HNMR, MS, ScintillationIdentification of the origin of methyl groups (O-methylation and C-methylation).
Farnesyl Pyrophosphate¹³C, ²HNMR, MSConfirmation of the isoprenoid origin of the side chain prior to cleavage.
Molecular Oxygen¹⁸OMass SpectrometryDetermination of the source of oxygen atoms in hydroxyl and carboxyl groups from oxygenase activity.
Glucose¹³CNMR, MSGeneral tracing of carbon flow from primary metabolism into the secondary metabolite pathway.

These isotopic labeling studies, by providing a dynamic view of the biosynthetic process, have been instrumental in piecing together the complex sequence of reactions that lead to the formation of mycophenolic acid. They allow for the unambiguous determination of precursor-product relationships and provide critical insights into the mechanisms of the enzymes involved in the synthesis of intermediates like this compound.

Potential Research Applications and Future Directions in Chemical Sciences

Role as a Scaffold for the Design of Novel Organic Molecules

The substituted benzoic acid core of 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid makes it an excellent starting point for the synthesis of more complex and novel organic molecules. The presence of multiple functional groups—a carboxylic acid, a phenolic hydroxyl, an ether, and a benzylic ether—offers several handles for chemical modification.

The carboxylic acid group can be readily converted into esters, amides, or acid halides, allowing for the attachment of a wide variety of other molecular fragments. The hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce further diversity. The methoxy (B1213986) and methoxymethyl groups, while generally less reactive, can influence the electronic properties and conformation of the molecule and could potentially be cleaved or modified under specific conditions.

This multifunctionality allows for the systematic exploration of chemical space around the central benzoic acid core. By varying the substituents at each of these positions, libraries of new compounds can be generated and screened for a wide range of applications, from pharmaceuticals to materials science. For instance, many bioactive natural products and synthetic drugs are built upon substituted benzoic acid scaffolds.

Applications in Materials Science and Polymer Chemistry

Phenolic compounds and benzoic acid derivatives have found numerous applications in materials science and polymer chemistry. The hydroxyl and carboxylic acid groups of this compound are particularly relevant in this context.

These functional groups can act as monomers or cross-linking agents in the synthesis of polymers such as polyesters and polyamides. The aromatic nature of the core structure would be expected to impart thermal stability and rigidity to the resulting polymers. The methoxy and methoxymethyl substituents can influence the solubility and processing characteristics of these materials.

Furthermore, the phenolic hydroxyl group is known to have antioxidant properties. Incorporation of this moiety into polymer chains or as an additive can help to protect materials from degradation by oxidation. The potential for this compound to be used in the development of functional polymers with tailored electronic, optical, or thermal properties is an area ripe for exploration.

Use as a Chemical Probe for Fundamental Biological Research

While clinical applications are outside the scope of this article, the potential use of this compound as a chemical probe in fundamental biological research is significant. The specific substitution pattern on the aromatic ring can allow for precise interactions with biological macromolecules, such as enzymes.

By designing molecules that mimic the transition state of an enzymatic reaction or that bind to a specific site on a protein, researchers can use compounds like this to study enzyme mechanisms, probe binding pockets, and understand the structural basis of molecular recognition. The functional groups can be modified to incorporate reporter tags, such as fluorescent dyes or affinity labels, to facilitate the detection and characterization of these interactions. The study of how variations in the substitution pattern affect binding affinity and specificity can provide valuable insights into the principles of molecular recognition in biological systems.

Development of Robust Synthetic Protocols for Industrial Scale-Up

For any chemical compound to be utilized in widespread applications, the development of efficient, cost-effective, and scalable synthetic protocols is essential. While specific industrial-scale synthesis of this compound has not been detailed, general methods for the synthesis of substituted benzoic acids are well-established.

Potential synthetic routes could involve the functionalization of a simpler benzoic acid derivative or the construction of the substituted aromatic ring from acyclic precursors. Key challenges in the synthesis would likely include achieving the desired regioselectivity of the substitution pattern and protecting and deprotecting the various functional groups as needed.

Research in this area would focus on optimizing reaction conditions, minimizing the number of synthetic steps, using readily available and inexpensive starting materials, and developing purification methods suitable for large-scale production. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, would also be a key consideration in the development of a sustainable industrial process. A novel synthesis of bosutinib, for example, started from 3-methoxy-4-hydroxybenzoic acid, highlighting the industrial relevance of such scaffolds. mdpi.com

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful tool for the discovery of new molecules with desired properties. It involves the rapid synthesis of large numbers of related compounds, which can then be screened for activity in a high-throughput manner.

The multifunctional nature of this compound makes it an ideal building block for inclusion in combinatorial libraries. By using a "split-and-pool" synthesis strategy, where a large batch of a starting material is divided, reacted with different reagents, and then recombined, a vast number of derivatives can be generated efficiently. For example, a library of non-peptide compounds was prepared using 3-amino-5-hydroxybenzoic acid as a core structure. nih.gov

The diversity of such a library can be further enhanced by varying the stereochemistry of the introduced substituents. Screening these libraries against biological targets or for specific material properties can lead to the identification of "hit" compounds with promising activity, which can then be further optimized in a more focused medicinal chemistry or materials science program.

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique combination of functional groups in this compound could enable the exploration of novel reaction pathways and the development of new catalytic systems. For instance, the ortho-methoxy and hydroxyl groups could participate in directed ortho-metalation reactions, allowing for the selective functionalization of the aromatic ring at a specific position.

The development of catalysts that can selectively act on one functional group in the presence of others would be a significant area of research. This could involve the use of transition metal catalysts, organocatalysts, or enzymes. The insights gained from studying the reactivity of this molecule could lead to the development of new synthetic methodologies with broad applicability in organic synthesis.

Interdisciplinary Research with Physical and Theoretical Chemistry

The study of this compound can also benefit from interdisciplinary research with physical and theoretical chemistry. Computational chemistry methods, such as density functional theory (DFT), can be used to predict the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. researchgate.net

These theoretical predictions can be validated by experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. A deeper understanding of the molecule's fundamental physical and chemical properties can help to rationalize its reactivity and guide the design of new experiments and applications. For instance, understanding the intramolecular hydrogen bonding and its effect on the acidity of the carboxylic acid and phenolic hydroxyl groups could be crucial for its application in various fields.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Benzoic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Hydroxybenzoic acidC₇H₆O₃138.12201-204
2-Methoxybenzoic acidC₈H₈O₃152.15106-108
3-Hydroxy-2-methylbenzoic acidC₈H₈O₃152.15143-146
2-Hydroxy-6-methoxybenzoic acidC₈H₈O₄168.15135-138
4-Hydroxy-3-methoxybenzoic acidC₈H₈O₄168.15150-153

Table 2: Spectroscopic Data for a Representative Related Compound (4-Hydroxy-3-methoxybenzoic acid)

Spectroscopic TechniqueKey Signals
¹H NMR (in DMSO-d₆)δ 12.5 (s, 1H, COOH), 9.5 (s, 1H, OH), 7.5-6.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃)
¹³C NMR (in DMSO-d₆)δ 167.5 (C=O), 150.1, 147.8, 123.4, 122.1, 115.5, 112.9 (Ar-C), 55.8 (OCH₃)
IR (KBr, cm⁻¹)3400-2500 (br, O-H), 1680 (C=O), 1600, 1520 (C=C)

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis often involves multi-step functionalization of a benzoic acid backbone. For example, esterification or alkylation reactions can introduce methoxy and methoxymethyl groups. A key step is regioselective substitution at the 2-, 3-, and 6-positions of the aromatic ring. Evidence from similar compounds suggests using catalysts like sulfuric acid for esterification (as in salicylic acid derivatives) or palladium-mediated cross-coupling for methoxymethyl group introduction . Reaction optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation of sensitive substituents.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for signals corresponding to the methoxy groups (δ ~3.3–3.8 ppm), the methoxymethyl proton (δ ~4.3 ppm), and aromatic protons (δ ~6.5–7.5 ppm). The hydroxyl proton (phenolic -OH) may appear as a broad singlet (δ ~9–12 ppm) .
  • IR : Peaks at ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch), ~1680 cm⁻¹ (C=O stretch), and ~1250 cm⁻¹ (C-O-C ether stretch) are diagnostic .
  • Mass Spectrometry : The molecular ion peak (m/z ~166.17 for [M-H]⁻) and fragmentation patterns (e.g., loss of -OCH₃ or -CO₂H groups) confirm the structure .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λmax ~210–310 nm) for quantitative purity assessment. TLC (silica gel, ethyl acetate/hexane eluent) can provide rapid qualitative analysis. LC-MS is critical for detecting trace impurities, especially regioisomers or incomplete substitution byproducts .

Advanced Research Questions

Q. How can researchers address low yields or unexpected byproducts during synthesis?

  • Methodological Answer : Low yields may arise from steric hindrance at the 6-position due to the methoxymethyl group. To mitigate this:
  • Use bulky bases (e.g., DBU) to enhance regioselectivity .
  • Employ protecting groups (e.g., acetyl for -OH) to prevent side reactions .
  • Monitor reaction progress with in-situ FTIR or LC-MS to identify intermediates and adjust conditions dynamically .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity)?

  • Methodological Answer : Discrepancies may stem from variations in assay conditions or impurity profiles.
  • Standardize bioassays using reference strains (e.g., E. coli ATCC 25922) and controls like ciprofloxacin.
  • Purify the compound via preparative HPLC to >99% purity and retest .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., removing the methoxymethyl group) to isolate active moieties .

Q. What computational tools predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For example:
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
  • Simulate transition states for methoxymethyl group migration or hydrolysis pathways .

Q. How does steric and electronic effects influence regioselectivity in further functionalization?

  • Methodological Answer : The methoxymethyl group at the 6-position creates steric bulk, directing electrophilic substitution to the 4-position. Electronic effects from the hydroxyl (-OH) and methoxy (-OCH₃) groups activate the ring:
  • Use Hammett constants (σ⁺) to predict directing behavior .
  • Experimental validation via bromination or nitration reactions can map reactivity .

Q. What are the key degradation products under acidic/basic conditions, and how are they characterized?

  • Methodological Answer :
  • Acidic Hydrolysis : Cleavage of the methoxymethyl group generates 3-hydroxy-2-methoxybenzoic acid and formaldehyde. Monitor via GC-MS for formaldehyde detection .
  • Basic Conditions : Saponification of ester derivatives (if present) yields carboxylates. Use ¹³C NMR to track carbonyl group transformations .

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3-Hydroxy-2-methoxy-6-(methoxymethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.